- Preparation and purification of N-substituted maleimide, Japan, , ,
Cas no 930-88-1 (N-Methylmaleimide)

N-Methylmaleimide structure
Nome do Produto:N-Methylmaleimide
N-Methylmaleimide Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Methyl-1H-pyrrole-2,5-dione
- N-Methylmaleimide
- 1-methylpyrrole-2,5-dione
- N-Methylmaleinimide
- Maleimide, N-methyl-
- 1H-Pyrrole-2,5-dione, 1-methyl-
- N-methyl maleimide
- 1-methyl-pyrrole-2,5-dione
- P0TFZ8R21Y
- 1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
- SEEYREPSKCQBBF-UHFFFAOYSA-N
- N-methymaleimide
- N-Methylomaleimide
- WLN: T5VNVJ B1
- 1-methylazoline-2,5-dione
- Maleimide-Related Compound
- 1-Methyl-1H-pyrrole-2,5-dione (ACI)
- Maleimide, N-methyl- (6CI, 7CI, 8CI)
- N-Methyl maleic imide
- N-Methylpyrrole-2,5-dione
- NSC 57594
- NSC57594
- PD135234
- EINECS 213-226-1
- BDBM7803
- DB-057367
- MFCD00005508
- NSC-57594
- STK055426
- Q15720563
- CHEMBL225037
- DS-15966
- DTXSID30239240
- F14903
- CS-0070301
- N-Methylmaleimide, 97%
- Z203053858
- BRN 0108550
- 5-21-10-00005 (Beilstein Handbook Reference)
- SCHEMBL36966
- 930-88-1
- 1-Methyl-1H-pyrrole-2,5-dione; 1-Methylpyrrole-2,5-dione; N-Methylmaleinimide; N-Methylpyrrole-2,5-dione; NSC 57594
- 1-Methyl-1H-pyrrole-2,5-dione #
- F3188-0045
- 1H-Pyrrole-2, 1-methyl-
- EN300-25331
- SEEYREPSKCQBBF-UHFFFAOYSA-
- NS00039522
- UNII-P0TFZ8R21Y
- InChI=1/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3
- AKOS001276499
- M0807
- methyl-1h-pyrrole-2,5-dione
- SY049546
- HMS1659H21
- AI3-22153
-
- MDL: MFCD00005508
- Inchi: 1S/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3
- Chave InChI: SEEYREPSKCQBBF-UHFFFAOYSA-N
- SMILES: O=C1N(C)C(=O)C=C1
- BRN: 0108550
Propriedades Computadas
- Massa Exacta: 111.03200
- Massa monoisotópica: 111.032028402g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 8
- Contagem de Ligações Rotativas: 0
- Complexidade: 153
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Tautomeros: nothing
- Superfície polar topológica: 37.4
- XLogP3: -0.5
- Carga de Superfície: 0
Propriedades Experimentais
- Cor/Forma: Not determined
- Densidade: 1.3113 (rough estimate)
- Ponto de Fusão: 94-96 °C (lit.)
- Ponto de ebulição: 208.19°C (rough estimate)
- Índice de Refracção: 1.4260 (estimate)
- Coeficiente de partição da água: Slightly soluble in water.
- PSA: 37.38000
- LogP: -0.52090
- Sensibilidade: Sensitive to humidity
- Solubilidade: Not determined
N-Methylmaleimide Informações de segurança
-
Símbolo:
- Pedir:dangerous
- Palavra de Sinal:Danger
- Declaração de perigo: H302-H314-H317
- Declaração de Advertência: P280-P305 + P351 + P338-P310
- Número de transporte de matérias perigosas:UN 1759 8/PG 2
- WGK Alemanha:3
- Código da categoria de perigo: 22-34-43
- Instrução de Segurança: S26-S36/37/39-S45
- CÓDIGOS DA MARCA F FLUKA:10-21
- RTECS:ON5600000
-
Identificação dos materiais perigosos:
- Frases de Risco:R20/21; R25; R34; R43
- PackingGroup:III
- Condição de armazenamento:Inert atmosphere,2-8°C
- Classe de Perigo:8
- Termo de segurança:6.1
- Grupo de Embalagem:II
N-Methylmaleimide Dados aduaneiros
- CÓDIGO SH:2925190090
- Dados aduaneiros:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-Methylmaleimide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25331-0.05g |
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
930-88-1 | 95% | 0.05g |
$19.0 | 2024-06-19 | |
Enamine | EN300-25331-2.5g |
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
930-88-1 | 95% | 2.5g |
$25.0 | 2024-06-19 | |
Enamine | EN300-25331-25.0g |
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
930-88-1 | 95% | 25.0g |
$171.0 | 2024-06-19 | |
Enamine | EN300-25331-100.0g |
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
930-88-1 | 95% | 100.0g |
$362.0 | 2024-06-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0807-25g |
N-Methylmaleimide |
930-88-1 | 97.0%(GC) | 25g |
¥595.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0807-100g |
N-Methylmaleimide |
930-88-1 | 97.0%(GC) | 100g |
¥1390.0 | 2022-06-10 | |
TRC | M316800-25000mg |
N-Methylmaleimide |
930-88-1 | 25g |
$150.00 | 2023-05-17 | ||
Life Chemicals | F3188-0045-0.25g |
N-Methylmaleimide |
930-88-1 | 95%+ | 0.25g |
$18.0 | 2023-11-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158890-25G |
N-Methylmaleimide |
930-88-1 | >98.0%(GC) | 25g |
¥265.90 | 2023-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N831066-5g |
N-Methylmaleimide |
930-88-1 | 97% | 5g |
¥107.00 | 2022-09-01 |
N-Methylmaleimide Método de produção
Synthetic Routes 1
Synthetic Routes 2
Condições de reacção
1.1 Catalysts: Niobium oxide (Nb2O3) Solvents: Hexane , Water ; rt → reflux; 30 h, reflux
Referência
- Versatile and Sustainable Synthesis of Cyclic Imides from Dicarboxylic Acids and Amines by Nb2O5 as a Base-Tolerant Heterogeneous Lewis Acid CatalystChemistry - A European Journal, 2014, 20(44), 14256-14260,
Synthetic Routes 3
Condições de reacção
1.1 Catalysts: Cesium carbonate Solvents: Isobutanol
Referência
- Preparation of N-substituted maleimides, Japan, , ,
Synthetic Routes 4
Condições de reacção
1.1 Solvents: Toluene ; 4 - 5 h, reflux
Referência
- Antibacterial and antifungal study of synthesized anthracenyl-based triazole cycloadductsOriental Journal of Chemistry, 2011, 27(1), 321-324,
Synthetic Routes 5
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.2 Reagents: Acetic anhydride , Sodium acetate ; 30 min, 120 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Acetic anhydride , Sodium acetate ; 30 min, 120 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referência
- The discovery, design and synthesis of potent agonists of adenylyl cyclase type 2 by virtual screening combining biological evaluationEuropean Journal of Medicinal Chemistry, 2020, 191,,
Synthetic Routes 6
Condições de reacção
1.1 Solvents: Diethyl ether ; 1 h, reflux
1.2 Reagents: Sodium acetate Solvents: Acetic anhydride ; 0.5 h, 90 °C
1.3 Reagents: Water ; cooled
1.2 Reagents: Sodium acetate Solvents: Acetic anhydride ; 0.5 h, 90 °C
1.3 Reagents: Water ; cooled
Referência
- Design, synthesis and biochemical evaluation of novel ethanoanthracenes and related compounds to target Burkitt's lymphomaPharmaceuticals, 2020, 13(1),,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Sulfuric acid , Potassium dichromate
Referência
- The photooxidation of pyrrole: A simple synthesis of maleimideChemistry & Industry (London, 1962, 1576, 1576-7,
Synthetic Routes 8
Synthetic Routes 9
Condições de reacção
1.1 Solvents: Acetic acid ; rt; 6 - 8 h, 125 °C; 125 °C - rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referência
- Cp*Co(III)-Catalyzed C-H Alkylation with Maleimides Using Weakly Coordinating Carbonyl Directing GroupsOrganic Letters, 2018, 20(10), 2835-2838,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Sulfuric acid , Sodium sulfate Catalysts: Copper sulfate Solvents: Xylene ; cooled; 2 h, 140 °C
Referência
- 9,10-Dibromo-N-alkyl-9,10-dihydro-9,10-[3,4]epipyrroloanthracene-12,14-diones: Synthesis and Investigation of Their Effects on Carbonic Anhydrase Isozymes I, II, IX, and XIIArchiv der Pharmazie (Weinheim, 2016, 349(6), 466-474,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Potassium acetate Solvents: Acetic acid ; 4 h, 110 °C; 110 °C → 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
Referência
- Rigidized 1-arylsulfonyltryptamines: Synthesis and pharmacological evaluation as 5-HT6 receptor ligandsBioorganic & Medicinal Chemistry Letters, 2011, 21(15), 4577-4580,
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Triethylamine , Trimethylsilyl triflate Solvents: Diethyl ether
1.2 Reagents: Bromine Catalysts: Tetrabutylammonium bromide
1.2 Reagents: Bromine Catalysts: Tetrabutylammonium bromide
Referência
- Facile Conversion of Succinic to Maleic-Type Anhydrides, Thioanhydrides, and ImidesJournal of Organic Chemistry, 1995, 60(21), 6676-7,
Synthetic Routes 15
Synthetic Routes 16
Condições de reacção
1.1 Solvents: Acetic acid ; 8 h, 110 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7
Referência
- Rh(III)-Catalyzed Switchable [4 + 1] and [4 + 2] Annulation of N-Aryl Pyrazolones with Maleimides: An Access to Spiro Pyrazolo[1,2-a]indazole-pyrrolidine and Fused Pyrazolopyrrolo CinnolinesJournal of Organic Chemistry, 2023, 88(6), 3424-3435,
Synthetic Routes 17
Condições de reacção
1.1 Solvents: Acetic acid ; 8 h, 130 °C; 130 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referência
- Water as an oxygen source in I2-mediated construction of highly functionalized maleimide-fused phenolsOrganic Chemistry Frontiers, 2023, 10(17), 4329-4335,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Potassium acetate Solvents: Acetic acid ; 4 h, 110 °C; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Glucose-Responsive Disassembly of Polymersomes of Sequence-Specific Boroxole-Containing Block Copolymers under Physiologically Relevant ConditionsACS Macro Letters, 2012, 1(10), 1194-1198,
Synthetic Routes 19
Condições de reacção
1.1 Reagents: Potassium tert-butoxide ; 5 min, heated
1.2 Catalysts: 18-Crown-6 ; 2.5 min, 100 - 150 °C
1.2 Catalysts: 18-Crown-6 ; 2.5 min, 100 - 150 °C
Referência
- Comparative study of C-alkylation, N-alkylation and O-alkylation reactions under microwave irradiation and phase transfer catalysts (PTC), employing non-conventional alkylating agentsInternational Journal of Chemistry (Mumbai, 2013, 2(3), 316-320,
Synthetic Routes 20
Condições de reacção
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: Acetic acid , Water ; overnight, 120 °C
Referência
- Pd/Ni catalyzed selective N-H/C-H methylation of amides by using peroxides as the methylating reagents via a radical processOrganic Chemistry Frontiers, 2017, 4(11), 2207-2210,
N-Methylmaleimide Raw materials
- 2-Butenoic acid, 4-(methylamino)-4-oxo-, 2-methylpropyl ester, (Z)-
- Methylammonium Chloride
- N-Methylsuccinimide
- 1,5-dihydro-5-hydroxy-1-methyl-2H-Pyrrol-2-one
- Maleic acid
- Maleimide
- N-Methylmaleimide
- Anthracene, 9-(azidomethyl)-
- 2,5-dihydrofuran-2,5-dione
N-Methylmaleimide Preparation Products
N-Methylmaleimide Literatura Relacionada
-
Priya Sonowal,Pratiksha Bhorali,Sabera Sultana,Sanjib Gogoi Org. Biomol. Chem. 2021 19 5333
-
Thi Thanh Thuy N'Guyen,Guillaume Contrel,Véronique Montembault,Gilles Dujardin,Laurent Fontaine Polym. Chem. 2015 6 3024
-
Nanaji Arisetti,Hazel L. S. Fuchs,Janetta Coetzee,Manuel Orozco,Dominik Ruppelt,Armin Bauer,Dominik Heimann,Eric Kuhnert,Satya P. Bhamidimarri,Jayesh A. Bafna,Bettina Hinkelmann,Konstantin Eckel,Stephan A. Sieber,Peter P. Müller,Jennifer Herrmann,Rolf Müller,Mathias Winterhalter,Claudia Steinem,Mark Br?nstrup Chem. Sci. 2021 12 16023
-
Majid Mohammadnia,Nazanin Poormirzaei Nanoscale Adv. 2021 3 1917
-
Yan-Hong Jiang,Man Xiao,Chao-Guo Yan RSC Adv. 2016 6 35609
Categorias Relacionadas
- Solventes e Químicos Orgânicos Compostos Orgânicos Aminas/Sulfonamidas
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos pirrolidinas maleímidos
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos pirrolidinas pirrolidonas maleímidos
930-88-1 (N-Methylmaleimide) Produtos relacionados
- 2973-17-3(N-Allylmaleimide)
- 128-53-0(N-Ethylmaleimide)
- 5132-30-9( BMOE )
- 1073-93-4(N-Isopropylmaleimide)
- 88735-48-2(3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one)
- 1339457-48-5(3-methyl-5-{(prop-2-en-1-yloxy)carbonylamino}thiophene-2-carboxylic acid)
- 58022-65-4(4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine)
- 941943-45-9(2-7-(2,4-dimethylphenyl)-2-methyl-4-oxo-4H,5H-1,3thiazolo4,5-dpyridazin-5-ylacetamide)
- 1227602-09-6(4-Bromo-6-hydroxyindole-3-carboxaldehyde)
- 10531-42-7(2-bromo-1-(5-methylthiophen-2-yl)ethan-1-one)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:930-88-1)N-Methylmaleimide

Pureza:99%/99%
Quantidade:100g/500g
Preço ($):228.0/700.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:930-88-1)N-Methylmaleimide

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito